Ethyl 4-amino-2-chloro-5-iodobenzoate
Overview
Description
Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 4-amino-2-chlorobenzoate with iodine in the presence of silver (I) sulphate . The reaction is carried out in ethanol at room temperature for 45 minutes . The yield of this reaction is approximately 74% .Molecular Structure Analysis
The molecular weight of this compound is 325.53 . The compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 4-amino-2-chloro-5-iodobenzoate is employed in the synthesis of new chemical compounds with potential applications in various fields. For instance, the synthesis of thiazolo[5,4-d]pyrimidines using a mixture of ethyl chloroformate and DMF demonstrates the utility of related compounds in producing chemicals with potential biological activity (El-bayouki & Basyouni, 1988). Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize new agents with apoptosis-inducing properties for breast cancer treatment (Gad et al., 2020).
Material Science and Crystallography
In material science and crystallography, derivatives of this compound are involved in forming complex structures. For example, reactions involving 2-iodobenzoic acid, closely related to this compound, result in the formation of binuclear neutral complexes analyzed using X-ray crystallography (Bondarenko & Adonin, 2021).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, this compound and its derivatives are key intermediates. For example, the synthesis of 2-chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic, a related compound, showcases the synthesis of intermediates with potential applications in medicinal chemistry (Zheng-hong, 2009).
Environmental Studies
In environmental studies, research on derivatives like ethyl 4-aminobenzoate (Et-PABA) has provided insights into the environmental behavior of UV filters. Et-PABA is used in sunscreens and anesthetic ointments, and studies on its occurrence in environmental waters and its photocatalytic profile are significant for understanding environmental impacts (Li et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biphenyl derivatives via negishi cross coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-2-chloro-5-iodobenzoate . These factors can include temperature, pH, and the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-2-chloro-5-iodobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter gene expression patterns, impacting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to changes in its activity and effects. Long-term studies in vitro or in vivo can provide insights into its stability and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit specific biochemical and cellular effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites. Studying these pathways can provide insights into the compound’s metabolic fate and potential effects on overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and effects .
Properties
IUPAC Name |
ethyl 4-amino-2-chloro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSDXXBKWYBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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